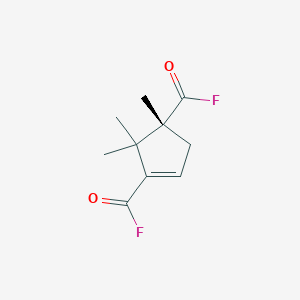
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride is a complex organic compound characterized by its unique cyclopentene ring structure with three methyl groups and two difluoromethylene groups attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor followed by the introduction of difluoromethylene groups through a fluorination reaction. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced fluorination techniques can enhance the efficiency and selectivity of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethylene groups to methylene groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethylene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce methylene derivatives.
Aplicaciones Científicas De Investigación
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and fluorinated compounds.
Mecanismo De Acción
The mechanism of action of (1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride involves its interaction with specific molecular targets. The difluoromethylene groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclopentene ring structure provides a rigid framework that can enhance the compound’s stability and specificity in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentene derivatives: Compounds like 1,2,2-trimethylcyclopentene share a similar ring structure but lack the difluoromethylene groups.
Fluorinated compounds: Compounds such as difluoromethylcyclopentane have similar fluorine-containing groups but differ in their overall structure and reactivity.
Uniqueness
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride is unique due to the combination of its cyclopentene ring and difluoromethylene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Propiedades
Número CAS |
245655-52-1 |
|---|---|
Fórmula molecular |
C10H12F2O2 |
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarbonyl fluoride |
InChI |
InChI=1S/C10H12F2O2/c1-9(2)6(7(11)13)4-5-10(9,3)8(12)14/h4H,5H2,1-3H3/t10-/m0/s1 |
Clave InChI |
BSNIIXIVXFXVQC-JTQLQIEISA-N |
SMILES isomérico |
C[C@]1(CC=C(C1(C)C)C(=O)F)C(=O)F |
SMILES canónico |
CC1(C(=CCC1(C)C(=O)F)C(=O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)
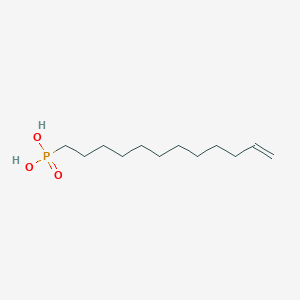
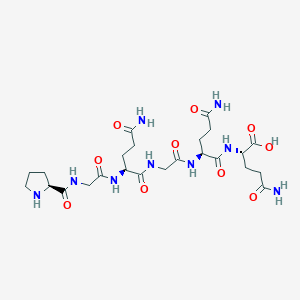

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)
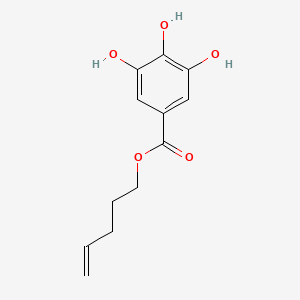

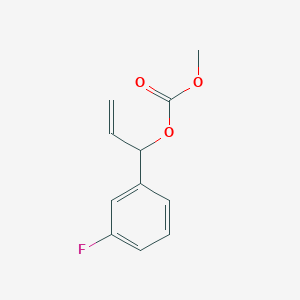
![[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid](/img/structure/B14253680.png)

![2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate](/img/structure/B14253686.png)
